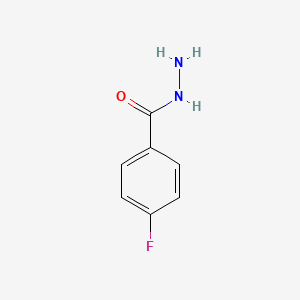

4-Fluorobenzhydrazide

Description

Significance of Hydrazide Scaffolds in Medicinal Chemistry and Materials Science

The hydrazide functional group, -C(=O)NHNH2, is a cornerstone in synthetic chemistry due to its versatile reactivity and presence in numerous bioactive molecules. mdpi.commdpi.com Hydrazides are key intermediates, or synthons, for constructing a wide array of heterocyclic compounds, such as oxadiazoles, pyrazoles, and triazoles, which are prevalent in medicinal chemistry. mdpi.commdpi.com

In medicinal chemistry, the hydrazide scaffold is a component of many established drugs. mdpi.comresearchgate.net The inclusion of this moiety has given rise to compounds with a broad spectrum of pharmacological activities, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, and antidepressant properties. mdpi.comresearchgate.netnih.gov The development of new drugs often involves the synthesis of novel hydrazide derivatives to address issues like drug resistance and toxicity. mdpi.com

In the realm of materials science, hydrazides are utilized as key intermediates in the synthesis of advanced polymers. For instance, 4-Fluorobenzhydrazide is specifically used in the creation of fluorinated poly(1,3,4-oxadiazole-ether-imide). lookchem.comfishersci.se These types of polymers are recognized as high-performance materials valued for their exceptional thermal stability, robust mechanical properties, and high chemical resistance, making them suitable for demanding applications in the aerospace, automotive, and electronics industries. lookchem.com

Interactive Table 2: Examples of Clinically Used Drugs Featuring a Hydrazide Scaffold

| Drug Name | Therapeutic Use |

|---|---|

| Isoniazid | Antitubercular mdpi.comresearchgate.net |

| Isocarboxazid | Antidepressant (Monoamine Oxidase Inhibitor) mdpi.com |

| Benserazide | Anti-Parkinson Agent mdpi.com |

| Nialamide | Antidepressant mdpi.com |

The strategic incorporation of fluorine into organic molecules is a widely used and effective strategy in modern drug design and materials science. nih.govbohrium.com Fluorine, being the most electronegative element and having a small van der Waals radius, imparts unique properties to a parent molecule without significantly increasing its size. tandfonline.com

The introduction of fluorine can profoundly influence a compound's pharmacokinetic and physicochemical properties. nih.gov One of the most common applications is to enhance metabolic stability by blocking metabolically susceptible sites on a molecule, thereby preventing its rapid breakdown by enzymes in the body. bohrium.com Furthermore, fluorine's strong electron-withdrawing nature can alter the acidity or basicity (pKa) of nearby functional groups, which in turn can affect a compound's solubility, membrane permeability, and binding interactions. nih.govbohrium.com

Fluorine substitution is also a key tool for increasing the binding affinity of a ligand to its target protein. tandfonline.comnih.gov This enhancement can occur through various nonbonding interactions, including electrostatic and hydrophobic interactions. benthamscience.com The ability of fluorine to modulate molecular conformation can also lead to a more favorable orientation of the molecule within a protein's binding site, resulting in improved potency. bohrium.com

Interactive Table 3: Key Effects of Fluorine Substitution in Compound Design

| Property Affected | General Effect of Fluorine Substitution |

|---|---|

| Metabolic Stability | Often increased by blocking metabolically labile sites. bohrium.comnih.gov |

| Binding Affinity | Can be enhanced through improved hydrophobic and electrostatic interactions. tandfonline.comnih.gov |

| Acidity/Basicity (pKa) | Modifies the pKa of nearby functional groups, affecting ionization and solubility. bohrium.com |

| Lipophilicity | Generally increases lipophilicity, which can improve membrane permeation. nih.govbenthamscience.com |

| Molecular Conformation | Can alter the preferred conformation, influencing biological activity. bohrium.com |

Overview of Key Research Areas Pertaining to this compound

Research involving this compound primarily leverages its dual features: the reactive hydrazide group and the property-modulating fluorine atom. The compound is rarely the final product but rather a crucial starting material or intermediate for creating more complex molecules with specific functions.

Key research areas include:

Synthesis of High-Performance Polymers: this compound is a documented intermediate in the synthesis of fluorinated poly(1,3,4-oxadiazole-ether-imide). lookchem.comfishersci.fi It can act as a building block and even as a solvent in the polymerization process to create materials with superior thermal and chemical stability. lookchem.comfishersci.se

Development of Bioactive Heterocycles: A significant body of research focuses on using this compound to synthesize derivatives like hydrazones, thiosemicarbazides, 1,3,4-oxadiazoles, and 1,2,4-triazoles. lookchem.comglobalscientificjournal.comresearchgate.net The core structure of this compound is condensed with various aldehydes, ketones, or other reagents to produce these new chemical entities. globalscientificjournal.comresearchgate.net

Antimicrobial and Antioxidant Investigations: Once synthesized, these derivatives are frequently screened for biological activity. Studies have shown that hydrazones and other heterocycles derived from this compound exhibit potential as antimicrobial (antibacterial and antifungal) and antioxidant agents. lookchem.comresearchgate.netresearchgate.net For example, certain thiosemicarbazide (B42300) derivatives of fluorobenzhydrazide have demonstrated moderate antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus. researchgate.netresearchgate.net Similarly, some newly synthesized hydrazones have shown promising antioxidant activity in various free radical scavenging assays. researchgate.net

Interactive Table 4: Selected Research Findings on this compound Derivatives

| Derivative Class | Activity Studied | Research Finding Summary |

|---|---|---|

| Hydrazones | Antioxidant, Antibacterial | Synthesized by condensing this compound with piperidin-4-ones; some compounds showed notable antioxidant and antibacterial activities in vitro. researchgate.netresearchgate.net |

| Thiosemicarbazides | Antibacterial | A derivative containing a diethylaminophenyl substituent inhibited the growth of Staphylococcus aureus strains with a Minimum Inhibitory Concentration (MIC) of 64 µg/mL. researchgate.netresearchgate.net |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Isoniazid |

| Isocarboxazid |

| Benserazide |

| Nialamide |

| Iproniazid |

| Hydrazine (B178648) |

| Carbon Disulphide |

| Aniline |

| Acetic Acid |

| Methanol (B129727) |

| Ethanol (B145695) |

| N-methyl-2-pyrrolidone (NMP) |

| N-(3,5-dinitrobenzoyl)-N'-(4-fluorobenzoyl)-hydrazine |

| 4-(4-N,N-diethylaminophenyl)-1-(3-fluorobenzoyl)thiosemicarbazide |

| Piperidin-4-one |

| 2,6-diphenylpiperidin-4-one |

| Fluorinated poly(1,3,4-oxadiazole-ether-imide) |

| Pyrrolones |

| Pyrazoles |

| Oxadiazoles |

| Thiadiazoles |

| Triazoles |

| Thiosemicarbazides |

| 1,2,4-triazoles |

| 1,3,4-oxadiazolines |

| Azetidin-2-ones |

| Coumarins |

| 1,3-thiazolidin-4-ones |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-fluorobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O/c8-6-3-1-5(2-4-6)7(11)10-9/h1-4H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIVXXFYJRYVRKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30196561 | |

| Record name | Benzoic acid, p-fluoro-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

456-06-4 | |

| Record name | 4-Fluorobenzoic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=456-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, p-fluoro-, hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000456064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, p-fluoro-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 4-fluoro-, hydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.757 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Chemistry of 4 Fluorobenzhydrazide

Established Synthetic Routes for 4-Fluorobenzhydrazide

This compound is a significant chemical intermediate, and its synthesis is primarily achieved through the reaction of 4-fluorobenzoic acid derivatives with hydrazine (B178648). This approach is well-established and can be adapted through various conventional and modern synthetic methodologies.

Preparation from 4-Fluorobenzoic Acid Derivatives and Hydrazine

The most common and direct method for synthesizing this compound involves the hydrazinolysis of a 4-fluorobenzoic acid derivative. This process typically starts with 4-fluorobenzoic acid, which is first converted into a more reactive species, such as an ester, to facilitate the reaction with hydrazine hydrate (B1144303). researchgate.netechemi.com

The synthesis of this compound frequently proceeds through an ester intermediate, most commonly an ethyl or methyl ester. researchgate.netgoogle.com The process involves a two-step reaction sequence. First, 4-fluorobenzoic acid undergoes esterification, typically by reacting it with an alcohol like ethanol (B145695) or methanol (B129727) in the presence of an acid catalyst. researchgate.netechemi.com This produces the corresponding ester, for example, ethyl 4-fluorobenzoate.

In the second step, this ester intermediate is subjected to hydrazinolysis. The ester is reacted with hydrazine hydrate, where the hydrazino group (-NHNH2) displaces the alkoxy group (-OR) of the ester to form the stable this compound. echemi.comgoogle.com This method is widely used due to its efficiency and the relative availability of the starting materials. Some procedures combine these two steps into a one-pot synthesis, where the ester is generated in situ and immediately reacted with hydrazine without being isolated. echemi.com

The efficiency and yield of this compound synthesis are highly dependent on the reaction conditions. For the initial esterification of 4-fluorobenzoic acid, a strong acid catalyst such as concentrated sulfuric acid (H2SO4) is typically used, with ethanol serving as both the reactant and the solvent. researchgate.netechemi.com

The subsequent hydrazinolysis of the ester intermediate (e.g., ethyl 4-fluorobenzoate) is carried out with hydrazine hydrate. echemi.com The molar ratio of the ester to hydrazine hydrate can be optimized, with ratios around 1:1.2 being effective. google.com Using a larger excess of hydrazine hydrate may also be employed to drive the reaction to completion. researchgate.net Ethanol is a common solvent for this step as well. echemi.com The reaction is generally performed under reflux, with temperatures around 80°C being reported. echemi.com The reaction time can vary significantly, ranging from a few hours (3-7 hours) to overnight, depending on the specific substrate and conditions. echemi.comgoogle.comresearchgate.net Progress of the reaction is often monitored using thin-layer chromatography (TLC). echemi.com Upon completion, the product is typically isolated by cooling the reaction mixture to induce precipitation, followed by filtration and recrystallization from a suitable solvent like methanol or ethanol to obtain the purified this compound crystals. echemi.com

Table 1: Summary of Reaction Conditions for the Synthesis of this compound via Ester Intermediate

| Step | Reactants | Catalyst | Solvent | Temperature | Time |

| Esterification | 4-Fluorobenzoic acid, Ethanol | Sulfuric Acid | Ethanol | Reflux | ~6 hours echemi.com |

| Hydrazinolysis | Ethyl 4-fluorobenzoate, Hydrazine Hydrate | None | Ethanol | Reflux (~80°C) | 3–6 hours echemi.com |

Conventional Synthesis Approaches

Conventional methods for synthesizing this compound are characterized by their reliance on standard laboratory techniques and equipment. A prominent conventional approach is the one-pot synthesis, which streamlines the process by avoiding the isolation of the intermediate ester. echemi.com In this method, 4-fluorobenzoic acid is first dissolved in ethanol, and a catalytic amount of sulfuric acid is added. The mixture is refluxed for several hours to form ethyl 4-fluorobenzoate. echemi.com After the esterification is complete, the reaction mixture is neutralized, and hydrazine hydrate is added directly to the solution. echemi.com The mixture is then refluxed again for another 3 to 6 hours to yield this compound. echemi.com This method is advantageous as it reduces handling and potential loss of material between steps.

Green Chemistry Approaches (e.g., Ultrasound-Assisted Reactions)

In line with the principles of green chemistry, ultrasound-assisted synthesis has emerged as an environmentally friendly alternative to conventional heating methods. nih.gov While specific studies detailing the ultrasound-assisted synthesis of this compound are not widely available, the application of sonochemistry to the synthesis of related hydrazide and hydrazone compounds demonstrates its potential benefits. nih.govlew.ro Ultrasound irradiation can enhance reaction rates, leading to significantly shorter reaction times and often higher yields compared to traditional methods. lew.ro These reactions can sometimes be performed in greener solvent systems, such as water-glycerol mixtures, further reducing the environmental impact. nih.gov The use of ultrasound provides an efficient means of energy transfer, promoting the synthesis of organic compounds in a more sustainable manner. mdpi.com

Derivatization Strategies Utilizing this compound as a Precursor

This compound is a versatile precursor in organic synthesis, primarily due to the reactivity of its hydrazide functional group. It is widely used in the synthesis of various heterocyclic compounds and other complex organic molecules.

One of the most common derivatization strategies involves the condensation reaction of this compound with various aldehydes and ketones. This reaction typically occurs in a solvent such as ethanol, often with a catalytic amount of acetic acid, to produce N-substituted hydrazones, also known as Schiff bases. researchgate.net These hydrazone derivatives are valuable in their own right and also serve as key intermediates for further transformations.

For instance, the hydrazones derived from this compound can undergo oxidative cyclization to form five-membered heterocyclic rings. A notable example is the synthesis of 1,3,4-oxadiazole (B1194373) derivatives. researchgate.net By treating the hydrazone with an oxidizing agent like iodine in the presence of a base, intramolecular cyclization is induced, yielding the substituted 1,3,4-oxadiazole ring system. researchgate.net

Another derivatization strategy involves the reaction of this compound with anhydrides. For example, it can react with phthalic or succinic anhydride (B1165640) to form more complex structures containing additional carboxyl and amide functionalities. nih.gov These reactions demonstrate the utility of this compound as a building block for creating molecules with diverse structural features. The N-N linkage and the reactive nitrogen atoms of the hydrazide group make it a key component in the synthesis of a wide array of nitrogen-containing heterocycles. nih.gov

Table 2: Examples of Derivatization Reactions of this compound

| Reactant | Product Type | Reaction Description |

| Aromatic Aldehydes | Hydrazone (Schiff Base) | Condensation reaction in ethanol with a catalytic amount of acid. researchgate.net |

| Hydrazone Intermediate | 1,3,4-Oxadiazole | Oxidative cyclization using reagents like iodine. researchgate.net |

| Phthalic/Succinic Anhydride | N-Acylhydrazide Derivative | Reaction in a suitable solvent like toluene (B28343) at room temperature. nih.gov |

Synthesis of Hydrazone Derivatives

Hydrazones are a class of organic compounds with the structure R₁R₂C=NNH₂. They are frequently synthesized through the condensation reaction of hydrazides with aldehydes or ketones. mdpi.comnih.gov Hydrazide-hydrazone derivatives are recognized for their pharmacological importance, which is often attributed to the presence of the azomethine group (-NH–N=CH-). mdpi.com

A key synthetic application of this compound is its reaction with piperidin-4-one derivatives to form N-aroylhydrazones. Specifically, variously substituted 2,6-diphenylpiperidin-4-one 4-fluorobenzhydrazides have been synthesized via the direct condensation of the corresponding 2,6-diphenylpiperdin-4-one with this compound. researchgate.net This reaction is typically carried out in methanol with a catalytic amount of acetic acid. researchgate.net The hydrazones and the piperidine (B6355638) ring are considered beneficial structures in drug design. nih.gov

The general scheme for this reaction involves the nucleophilic attack of the terminal nitrogen of the this compound onto the carbonyl carbon of the piperidin-4-one, followed by the elimination of a water molecule to form the C=N double bond characteristic of a hydrazone.

Reaction Scheme:

Reactants: this compound, Substituted Piperidin-4-one

Solvent: Methanol researchgate.net

Catalyst: Acetic Acid researchgate.net

Product: 4-fluoro-N'-(substituted piperidines) benzohydrazide (B10538) researchgate.net

The structures of the synthesized hydrazone derivatives are confirmed using various spectroscopic techniques, primarily Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR). researchgate.net These methods provide unambiguous assignments of the compound structures. researchgate.net

Infrared (IR) Spectroscopy: IR spectra are used to identify the presence of key functional groups. For hydrazones derived from this compound, characteristic absorption bands would include those for N-H stretching, C=O (amide) stretching, and C=N (imine) stretching.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This technique provides information about the chemical environment of protons. In the ¹H NMR spectra of these hydrazones, signals corresponding to the aromatic protons of the 4-fluorophenyl group, the protons of the piperidine ring, and the N-H proton of the hydrazone linkage are observed. researchgate.net

¹³C NMR: This provides information about the carbon skeleton of the molecule. The ¹³C NMR spectra will show distinct signals for the carbonyl carbon, the C=N carbon, and the various carbons of the aromatic and piperidine rings. researchgate.net

The following table summarizes typical spectroscopic data for hydrazone derivatives of this compound.

Table 1: Spectroscopic Data for a Representative Hydrazone Derivative

| Technique | Observed Signals / Frequencies | Interpretation |

|---|---|---|

| IR (KBr, cm⁻¹) | ~3400 | N-H Stretching |

| ~1680 | C=O (Amide) Stretching | |

| ~1620 | C=N (Imine) Stretching | |

| ¹H NMR (ppm) | ~10.8 | Singlet, N-H proton |

| ~7.4-9.0 | Multiplet, Aromatic protons | |

| ~2.3 | Singlet, CH₃ protons (if present on piperidine ring) | |

| ~4.3 | Singlet, CH₂ protons (if present) | |

| ¹³C NMR (ppm) | ~170 | C=O (Amide) Carbon |

| ~168 | C=N (Imine) Carbon | |

| ~116-165 | Aromatic Carbons | |

| ~14-30 | Aliphatic Carbons (piperidine ring) |

Note: The exact values can vary depending on the specific substitution pattern of the piperidin-4-one derivative and the solvent used for analysis. Data compiled from representative values. nih.gov

Synthesis of 1,3,4-Thiadiazole (B1197879) Derivatives

The 1,3,4-thiadiazole ring is a significant pharmacophore in medicinal chemistry, and its synthesis from acid hydrazides is a well-established route. chemmethod.com The general strategy involves the reaction of an acid hydrazide, such as this compound, with a source of carbon and sulfur, followed by a cyclization step. researchgate.net One common method involves reacting the hydrazide with thiosemicarbazide (B42300), which then undergoes acid-catalyzed cyclodehydration to form the 2-amino-5-substituted-1,3,4-thiadiazole. researchgate.netnih.gov Various dehydrating agents like concentrated sulfuric acid or phosphorus oxychloride can be employed to facilitate this ring closure. chemmethod.combu.edu.eg

A versatile method for synthesizing 2,5-disubstituted-1,3,4-thiadiazoles involves the reaction of this compound with an isothiocyanate. This reaction proceeds through the formation of an N,N'-disubstituted thiosemicarbazide intermediate (also described as a thiobenzoyl hydrazine). nih.gov The initial step is the nucleophilic addition of the terminal nitrogen of the hydrazide to the electrophilic carbon of the isothiocyanate.

This intermediate can then be cyclized to form the 1,3,4-thiadiazole ring. The cyclization is typically an acid-catalyzed dehydration reaction, which involves the elimination of a water molecule to facilitate ring closure. nih.gov This approach is highly effective for creating a library of derivatives, as the substituent on the thiadiazole ring can be easily varied by choosing different isothiocyanates.

Advanced Characterization Techniques for Synthetic Products

The structural elucidation of newly synthesized compounds derived from this compound is confirmed using a combination of spectroscopic methods. These techniques provide definitive evidence of the molecular structure and the success of the chemical transformation.

NMR spectroscopy is a cornerstone technique for the characterization of 1,3,4-thiadiazole derivatives. rsc.org

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. In the ¹H NMR spectra of 1,3,4-thiadiazole derivatives, the aromatic protons of the 4-fluorophenyl group typically appear as multiplets in the downfield region (around 7.23–8.27 ppm). dergipark.org.tr The disappearance of the broad singlet corresponding to the -NHNH₂ protons of the starting this compound and the appearance of new signals, such as a secondary amine proton (-NH-) signal, confirm the formation of the heterocyclic ring. dergipark.org.tr

¹³C NMR: The carbon-13 NMR spectrum reveals the electronic environment of each carbon atom in the molecule. For this compound derivatives, the spectrum will show distinct signals for the carbons in the 4-fluorophenyl ring. rsc.org Upon cyclization to a 1,3,4-thiadiazole, new signals corresponding to the carbons within the thiadiazole ring appear, typically in the range of 162-164 ppm, providing clear evidence of the new heterocyclic structure. dergipark.org.trmdpi.com

| Structure/Fragment | Technique | Typical Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| Aromatic Protons (4-Fluorophenyl) | ¹H NMR | 7.20 - 8.30 | Multiplet signals due to fluorine coupling. dergipark.org.tr |

| Secondary Amine Proton (-NH-) | ¹H NMR | 8.40 - 11.32 | Broad singlet, position can vary. dergipark.org.trmdpi.com |

| Thiadiazole Ring Carbons | ¹³C NMR | 162 - 164 | Confirms the presence of the heterocyclic ring. dergipark.org.trmdpi.com |

| Aromatic Carbons (4-Fluorophenyl) | ¹³C NMR | 115 - 167 | Pattern of signals confirms substitution. chemicalbook.com |

IR spectroscopy is instrumental in identifying the functional groups present in a molecule and is used to monitor the progress of a reaction. When this compound is converted into a 1,3,4-thiadiazole derivative, the IR spectrum undergoes characteristic changes.

The spectrum of the starting material, this compound, shows strong absorption bands corresponding to the N-H stretching of the hydrazine group (around 3200-3400 cm⁻¹) and the C=O (amide I) stretching of the carbonyl group (around 1650-1680 cm⁻¹). mdpi.com Upon successful cyclization to a 1,3,4-thiadiazole, the characteristic C=O stretching vibration disappears or is replaced by other bands. New absorption bands appear, which are indicative of the thiadiazole ring, such as the C=N stretching vibration (around 1639-1649 cm⁻¹) and the C-S stretching vibration (around 715-781 cm⁻¹). chemmethod.commdpi.com The changes in the N-H stretching region also confirm the transformation of the hydrazide moiety.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Compound Type |

|---|---|---|---|

| -NH₂ / -NH | Stretching | 3200 - 3400 | Reactant (this compound) |

| C=O | Stretching (Amide I) | 1650 - 1680 | Reactant (this compound) mdpi.com |

| C=N | Stretching | 1639 - 1649 | Product (1,3,4-Thiadiazole) chemmethod.com |

| C-S | Stretching | 715 - 781 | Product (1,3,4-Thiadiazole) mdpi.com |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to determine the elemental composition of a molecule with high accuracy. This method measures the mass-to-charge ratio (m/z) of an ion, allowing for the calculation of its precise molecular formula. For this compound, HRMS provides definitive confirmation of its identity by distinguishing its exact mass from other compounds with the same nominal mass.

In typical analyses, techniques such as Electrospray Ionization (ESI) are employed, often coupled with a Time-of-Flight (TOF) mass analyzer (ESI-TOF). nfdi4chem.de The high resolution of these instruments allows for mass measurements with errors in the parts-per-million (ppm) range. Samples for analysis are often prepared by dissolving the compound in suitable solvents like a mixture of acetonitrile (B52724) and water containing a small percentage of formic acid to facilitate ionization.

The molecular formula of this compound is C₇H₇FN₂O. The expected exact mass for the protonated molecule ([M+H]⁺) is a key value in its HRMS spectrum. This calculated value is compared against the experimentally measured m/z value to confirm the compound's elemental composition.

| Molecular Formula | Ion | Calculated Exact Mass (Da) |

|---|---|---|

| C₇H₇FN₂O | [M+H]⁺ | 155.0615 |

Elemental Analysis

Elemental analysis is a fundamental analytical technique that determines the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a sample. This method is essential for verifying the purity and empirical formula of a synthesized compound like this compound. The experimentally determined percentages are compared with the theoretically calculated values based on the compound's molecular formula, C₇H₇FN₂O.

A close correlation between the found and calculated values, typically within a ±0.4% margin, is considered evidence of the compound's high purity. This analysis is a standard procedure for the characterization of newly synthesized derivatives of this compound, ensuring the correct stoichiometry of the elements in the final product.

The theoretical elemental composition of this compound is derived from its molecular formula and the atomic weights of its constituent atoms.

| Element | Symbol | Theoretical Percentage (%) |

|---|---|---|

| Carbon | C | 54.55 |

| Hydrogen | H | 4.58 |

| Fluorine | F | 12.32 |

| Nitrogen | N | 18.17 |

| Oxygen | O | 10.38 |

Biological Activity and Pharmaceutical Applications

Antimicrobial Research

Derivatives of 4-Fluorobenzhydrazide have been a subject of extensive research for their potential to combat microbial infections. The hydrazide moiety provides a reactive site for the synthesis of hydrazones and related heterocyclic compounds, which have demonstrated a broad spectrum of antimicrobial efficacy.

Antibacterial Efficacy Against Various Strains (e.g., MRSA)

The search for new antibacterial agents is driven by the rise of drug-resistant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA). Derivatives of this compound have shown notable activity in this area.

A series of hydrazide-hydrazones synthesized from this compound were evaluated for their antibacterial properties against several bacterial strains. One of the synthesized compounds, 4-fluorobenzoic acid[(5-nitro-2-furanyl)methylene]hydrazide, demonstrated antibacterial activity against S. aureus that was comparable to the antibiotic ceftriaxone. researchgate.netnih.gov

Further studies have explored fluorobenzoylthiosemicarbazides, which are synthesized from 4-fluorobenzoylhydrazide. A library of these compounds was tested against Gram-positive bacteria, including pathogenic MRSA clinical isolates. The research identified that derivatives with trifluoromethyl groups at the N4 aryl position were particularly potent, exhibiting minimal inhibitory concentrations (MICs) ranging from 7.82 to 31.25 µg/mL against MRSA.

| Derivative Class | Bacterial Strain | Key Finding | Reference |

|---|---|---|---|

| Hydrazide-hydrazone | Staphylococcus aureus | Activity comparable to ceftriaxone. | researchgate.netnih.gov |

| Fluorobenzoylthiosemicarbazide | MRSA (clinical isolates) | MIC values ranging from 7.82 to 31.25 µg/mL. |

Antifungal Properties

In addition to antibacterial action, derivatives of this compound have been assessed for their antifungal capabilities. Research has shown that modifying the initial hydrazide into different chemical structures can yield significant antifungal effects.

In a study where hydrazones and 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines were synthesized from this compound, both classes of compounds were tested against the fungal pathogen Candida albicans. researchgate.netnih.gov The results indicated that the cyclized 1,3,4-oxadiazole (B1194373) derivatives demonstrated more potent antifungal activity compared to their precursor hydrazones, highlighting the importance of the heterocyclic ring in mediating this biological effect. researchgate.net

Antiviral Activities

While the core this compound structure is a versatile starting point for synthesizing bioactive molecules, specific research directly linking its derivatives to antiviral activity against Tobacco Mosaic Virus (TMV), SARS-CoV-2, and H5N1 is not extensively documented in publicly available literature. Broader research into related chemical classes, such as 4-fluoro-benzothiazole-containing molecules, has shown promise as inhibitors of the SARS-CoV-2 main protease (Mpro), but these are not direct derivatives of this compound. nih.govresearchgate.net Therefore, this specific area requires further investigation to establish a direct structure-activity relationship.

Antioxidant Investigations

Oxidative stress is implicated in numerous diseases, making the development of effective antioxidants a key area of pharmaceutical research. Derivatives of this compound have been synthesized and evaluated for their ability to counteract oxidative damage through various mechanisms.

Free Radical Scavenging Activity (e.g., DPPH, Lipid Peroxidation, Metal Chelation)

A study involving hydrazones derived from the condensation of 2,6-diphenylpiperdin-4-one with this compound systematically evaluated their antioxidant potential using multiple assays. researchgate.net

DPPH Radical Scavenging: The synthesized hydrazones demonstrated significant 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging activity. The potency of these compounds is often quantified by their IC50 value, which is the concentration required to scavenge 50% of the DPPH radicals.

Lipid Peroxidation Inhibition: The same derivatives were tested for their ability to inhibit lipid peroxidation. This process is a key indicator of oxidative damage to cell membranes. The study found that the compounds were effective in preventing the peroxidation of lipids, suggesting a protective effect on cellular structures. researchgate.net

Metal Chelation: The ability of these hydrazone derivatives to chelate metal ions was also assessed. By binding to metal ions like iron, which can catalyze the formation of reactive oxygen species, these compounds can prevent oxidative damage. The results showed that the synthesized compounds possessed metal-chelating properties. researchgate.net

| Antioxidant Assay | Derivative Class | Observed Activity | Reference |

|---|---|---|---|

| DPPH Radical Scavenging | Piperidin-4-one Hydrazone | Effective free radical scavenging. | researchgate.net |

| Lipid Peroxidation Inhibition | Piperidin-4-one Hydrazone | Demonstrated inhibition of lipid peroxidation. | researchgate.net |

| Metal Chelation | Piperidin-4-one Hydrazone | Showed metal-chelating capabilities. | researchgate.net |

Anticancer Research

The hydrazide-hydrazone moiety (–(C=O)NHN=CH–) is a well-established pharmacophore in the design of anticancer agents. nih.gov Consequently, the synthesis of hydrazone derivatives using this compound as a precursor has been explored as a strategy for developing novel cytotoxic agents.

Research into quinoline-based hydrazide-hydrazones has shown that these compounds can exhibit significant anticancer activity. nih.gov While these specific studies may not have started from this compound, they validate the general approach of using the hydrazone scaffold, which is readily formed from this compound, to create molecules with antiproliferative effects against various cancer cell lines. For example, certain quinoline (B57606) hydrazide analogues have been shown to reduce the viability of neuroblastoma and breast adenocarcinoma cancer cells with micromolar potency and induce cell cycle arrest. nih.gov This suggests that synthesizing similar complex hydrazones starting from this compound is a promising avenue for future anticancer drug development.

Cytotoxic Activity Against Cancer Cell Lines (e.g., MCF-7, MDA-MB-231 Breast Cancer Cells)

There is currently no available scientific literature detailing the cytotoxic activity of this compound against the human breast cancer cell lines MCF-7 and MDA-MB-231. Consequently, data regarding its potential as an anti-cancer agent, including specific metrics such as IC50 values, is not present in the public domain. Research into the anti-proliferative effects of this particular compound on these widely studied cancer cell lines has not been published.

Alzheimer's Disease Research

Similarly, a thorough search of research databases indicates that this compound has not been a direct subject of investigation in the context of Alzheimer's disease.

There is no published data on the binding affinity of this compound for amyloid-beta (Aβ) aggregates, which are a key pathological hallmark of Alzheimer's disease. Studies to determine if this compound interacts with and binds to Aβ plaques have not been reported.

In the field of diagnostic imaging for Alzheimer's disease, there is no evidence to suggest that this compound has been explored as a potential scaffold or candidate for the development of a radiotracer for Positron Emission Tomography (PET) imaging of Aβ plaques. The synthesis and evaluation of a radiolabeled version of this compound for this purpose are not described in the existing scientific literature.

Structure Activity Relationship Sar and Computational Studies

Elucidation of Structure-Activity Relationships in 4-Fluorobenzhydrazide Derivatives

Structure-Activity Relationship (SAR) analysis is fundamental to medicinal chemistry, exploring how modifications to a molecule's chemical structure affect its biological efficacy. For derivatives of this compound, this involves systematically altering substituents on the aromatic rings or the hydrazide linker and observing the resulting changes in activity.

The biological activity of hydrazide-hydrazone derivatives, a common class of compounds derived from this compound, is highly dependent on the nature and position of substituents. The core structure typically consists of two benzene rings connected by a hydrazide-hydrazone linker (–(CO)–NH–N=CH–). Modifications to either of these rings can significantly influence the compound's interaction with biological targets.

For instance, in a series of chiral hydrazide-hydrazone derivatives, the introduction of a nitro group into the hydrazone part of the molecule resulted in the best inhibition profile against acetylcholinesterase (AChE). nih.gov Conversely, a derivative carrying a methoxy group on both the benzamide and hydrazone moieties was found to be the most active against butyrylcholinesterase (BChE). nih.gov In other studies, the aryl-hydrazone moiety itself was found to be an essential feature for cytotoxic activity in certain pyrazolo-pyrimidinone scaffolds. nih.gov

The following table summarizes the observed impact of specific substituent modifications on the biological activity of hydrazide derivatives.

| Derivative Class | Substituent Modification | Impact on Biological Efficacy | Target Enzyme/Activity |

| Chiral Hydrazide-Hydrazones | Nitro group on hydrazone moiety | Enhanced inhibitory activity | Acetylcholinesterase (AChE) |

| Chiral Hydrazide-Hydrazones | Methoxy group on both benzamide and hydrazone moieties | Most active inhibitor | Butyrylcholinesterase (BChE) |

| Pyrazolo-pyrimidinones | Absence of aryl-hydrazone moiety | Reduced cytotoxic activity | Anticancer (MCF-7 cell line) |

These findings highlight that even subtle changes to the molecular structure, such as the addition of electron-withdrawing (nitro) or electron-donating (methoxy) groups, can tune the selectivity and potency of these derivatives for specific biological targets.

The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a target receptor or enzyme. For this compound derivatives, particularly hydrazones, two key areas of conformational flexibility are the rotation around the amide (C(O)-N) bond and the configuration of the imine (C=N) double bond.

Furthermore, studies on related fluorinated benzamides have revealed that the presence of fluorine atoms can significantly influence the molecule's preferred conformation. mdpi.com For example, the fluorine atoms in a 2,6-difluorobenzamide motif induce a nonplanar conformation, which was found to be the "active" conformation for binding to its target, the FtsZ protein. mdpi.com This suggests that the fluorine atom in this compound and its derivatives not only affects electronic properties but also plays a crucial role in establishing a bioactive conformation.

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a this compound derivative) when bound to a second molecule (a receptor, typically a protein). These investigations are crucial for understanding the molecular basis of a drug's action.

Molecular docking simulations can reveal the specific binding interactions between a ligand and the amino acid residues within the active site of a target protein. For example, docking studies of pyrazolo-pyrimidinone hydrazones into the epidermal growth factor receptor (EGFR), a known anticancer target, have provided insights into their mechanism of action. nih.gov These simulations can identify key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-protein complex.

In other research, molecular docking was used to evaluate the potential antibacterial activity of newly synthesized derivatives by predicting their binding to target proteins like penicillin-binding protein 4 (PBP4). nih.gov Similarly, to discover novel inhibitors for dipeptidyl peptidase-IV (DPP-IV), an enzyme implicated in type 2 diabetes, virtual screening followed by docking was performed to assess the binding modes and selectivity of hydrazine (B178648) derivatives. nih.gov Such studies are instrumental in rational drug design, allowing researchers to visualize how a molecule fits into its target and how its structure could be modified to improve that fit.

Beyond predicting the binding pose, computational methods can also estimate the binding affinity between a ligand and a protein, often expressed as the binding free energy (ΔG). wustl.eduresearchgate.net A lower (more negative) binding free energy correlates with a higher binding affinity and, typically, greater biological activity. researchgate.net

Various methods are employed to calculate these energies, including the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) approaches. researchgate.netrsc.org These calculations consider factors like electrostatic interactions, van der Waals forces, and the energy cost of desolvating the ligand and the binding site. nih.gov For instance, studies on trypsin inhibitors have shown that electrostatics are the main driving force for ligand recognition and that electronic polarization is a crucial component of the binding energy. nih.gov

The table below shows examples of calculated binding free energies for different ligand-protein complexes from various studies, illustrating the application of these computational methods.

| System | Computational Method | Calculated Binding Free Energy (ΔG) |

| Trypsin/Benzamidine Complex | dPaCS-MD/MSM | -6.1 ± 0.1 kcal/mol |

| FKBP/FK506 Complex | dPaCS-MD/MSM | Not specified, but dissociation took twice as long as Trypsin/Benzamidine |

| MRTX1133/Target Protein | MM-PBSA | -73.16 kcal/mol |

These energy calculations are vital for ranking potential drug candidates and prioritizing them for synthesis and experimental testing. researcher.life

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movements and interactions of atoms and molecules over time, providing insights into the stability and behavior of the ligand-protein complex in a simulated physiological environment.

MD simulations are frequently used to validate the results of molecular docking. nih.gov By running a simulation for several nanoseconds, researchers can assess whether the binding pose predicted by docking is stable or if the ligand dissociates from the protein. Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD), which measures the stability of the complex, and the Root Mean Square Fluctuation (RMSF), which indicates the flexibility of different parts of the protein. rsc.org

For example, MD simulations were used to confirm the stability of novel hydrazine derivatives within the active site of the DPP-IV enzyme. nih.gov In another study, the stability of a lead compound targeting DNA gyrase B was confirmed through RMSD, RMSF, Radius of Gyration (RoG), and hydrogen bond analysis, providing strong evidence for its binding mode. rsc.org These simulations can reveal subtle conformational changes in both the ligand and the protein upon binding, offering a more complete picture of the molecular recognition process. researchgate.net

In Silico Screening and Predictive Modeling

In the realm of modern drug discovery and development, in silico screening and predictive modeling represent a paradigm shift from traditional experimental approaches. These computational techniques utilize computer simulations to predict the biological activity of chemical compounds, thereby streamlining the identification of promising drug candidates. By modeling the interactions between a molecule and a biological target, researchers can assess potential efficacy and mechanisms of action before committing to costly and time-consuming laboratory synthesis and testing. This approach accelerates the discovery process, reduces the number of compounds that need to be screened experimentally, and allows for the early-stage prioritization of lead structures with desirable pharmacological profiles.

Predictive modeling encompasses a variety of computational methods that analyze a compound's structural features to forecast its biological properties. These models are built upon Structure-Activity Relationship (SAR) principles, which posit that the biological activity of a chemical is directly related to its molecular structure. By analyzing large datasets of compounds with known activities, these algorithms can identify key structural motifs and physicochemical properties that correlate with specific biological effects.

One prominent tool in the field of predictive modeling is the Prediction of Activity Spectra for Substances (PASS) software. nih.govscispace.com PASS is a computer program that predicts a wide spectrum of biological activities for a given organic compound based solely on its two-dimensional structural formula. scispace.comyoutube.com The underlying principle of PASS is that the biological activity of a compound is a function of its structure. nih.gov The system compares the structure of a new compound against a vast training set of over 250,000 biologically active substances, including drugs, drug candidates, and toxic compounds, to predict its potential pharmacological effects, mechanisms of action, and specific toxicities. nih.govgenexplain.com

The PASS algorithm is based on a Bayesian approach to estimate the probability of a molecule belonging to the classes of active and inactive compounds for each type of activity. genexplain.com The prediction results are presented as a list of potential biological activities, each with a calculated probability "to be active" (Pa) and "to be inactive" (Pi). youtube.comgenexplain.com

The interpretation of the PASS prediction results is guided by the Pa values:

If Pa > 0.7 : The compound is highly likely to exhibit the predicted activity, and there is a high chance it is an analogue of a known substance with that activity. scispace.com

If 0.5 < Pa < 0.7 : The compound is likely to possess the predicted activity, but it may have a structure that is less similar to known compounds, suggesting potential novelty. scispace.com

If Pa < 0.5 : The compound is unlikely to exhibit the given activity. scispace.com

For a compound like this compound, a PASS analysis would involve submitting its structural information to the software, which would then generate a ranked list of potential biological activities. This predicted spectrum could reveal novel therapeutic applications or potential mechanisms of action, guiding further experimental investigation. The average accuracy of PASS predictions is estimated to be around 95%. nih.govgenexplain.com

The following table illustrates the potential format of a PASS prediction output for a hypothetical compound, showcasing the types of activities and corresponding probability scores that could be generated.

Table 1: Illustrative Example of PASS Prediction Results This data is for illustrative purposes only and does not represent actual prediction results for this compound.

| Predicted Biological Activity | Pa (Probability to be Active) | Pi (Probability to be Inactive) |

|---|---|---|

| Antitubercular | 0.815 | 0.005 |

| Antifungal | 0.752 | 0.011 |

| Monoamine oxidase B inhibitor | 0.698 | 0.024 |

| Anticonvulsant | 0.610 | 0.045 |

| Anti-inflammatory | 0.543 | 0.089 |

| Neoplastic (cervical cancer) treatment | 0.488 | 0.033 |

Potential for Further Research and Development

Exploration of Novel Derivatization Pathways

The chemical scaffold of 4-Fluorobenzhydrazide is amenable to a variety of synthetic transformations, allowing for the creation of diverse libraries of novel compounds. A primary pathway involves the condensation of this compound with various aromatic aldehydes to synthesize Schiff bases (hydrazones). researchgate.net This reaction serves as a gateway to further heterocyclic structures. For instance, these hydrazone intermediates can be cyclized to form substituted 1,3,4-oxadiazoles. researchgate.net The synthesis of these derivatives often involves multi-step reactions, starting with the esterification of 4-fluorobenzoic acid, followed by reaction with hydrazine (B178648) hydrate (B1144303) to yield the core this compound. researchgate.net

Further derivatization can be achieved by reacting the hydrazide with different chemical entities. For example, reactions with orthoformates, orthoacetates, or acyl chlorides can lead to the formation of more complex fused heterocyclic systems like tetraazabenz[cd]azulene derivatives. researchgate.net The synthesis of fluorinated hydrazinylthiazole derivatives has also been accomplished by condensing thiosemicarbazones with 2-bromo-4-fluoroacetophenone, demonstrating another versatile pathway for derivatization. nih.gov These synthetic strategies highlight the potential to generate a wide array of novel molecules based on the this compound template for biological screening.

Optimization of Biological Activity through Targeted Structural Modifications

Targeted structural modifications of this compound derivatives are crucial for optimizing their biological activity. Research has shown that the introduction of different substituents on the aromatic rings of hydrazone derivatives significantly influences their therapeutic potential, including antimicrobial, antioxidant, and anticancer activities. researchgate.netmdpi.com

For instance, in a series of Schiff bases derived from this compound, the antioxidant activity, measured by DPPH radical scavenging potential, was found to be highly dependent on the nature and position of substituents on the aldehyde-derived phenyl ring. researchgate.net One particular derivative, compound 4f in a study, showed antioxidant activity comparable to the standard, Vitamin C. researchgate.net Similarly, the antibacterial activity of acylhydrazones is influenced by the substituents; N'-(4-fluorobenzylidene)benzohydrazide has demonstrated activity against Gram-positive bacterial strains. mdpi.com

The goal of these modifications is to enhance the molecule's interaction with its biological target. By systematically altering functional groups, researchers can perform structure-activity relationship (SAR) studies to identify the key molecular features responsible for a desired biological effect. This iterative process of synthesis and biological evaluation is essential for developing lead compounds with improved potency and selectivity. mdpi.comglobalscientificjournal.com

Table 1: Antioxidant Activity of Selected this compound Derivatives

This table is based on data from a study evaluating the DPPH radical scavenging potential of synthesized Schiff bases and oxadiazole derivatives.

| Compound | Type | IC50 (µM) |

| 4a | Schiff Base | 40.90 ± 1.92 |

| 4b | Schiff Base | 34.77 ± 1.03 |

| 4f | Schiff Base | 25.57 ± 7.41 |

| 5a | Oxadiazole | 52.67 ± 4.98 |

| Vitamin C (Standard) | - | 19.39 ± 12.57 |

In-depth Mechanistic Studies of Biological Actions

Understanding the precise mechanism by which this compound derivatives exert their biological effects is a critical area for future research. While various studies have demonstrated promising biological activities, detailed mechanistic investigations are often the next step. For example, in the context of antidiabetic research, molecular docking simulations have been used to predict the binding interactions of fluorinated hydrazinylthiazole derivatives with target enzymes like α-amylase. nih.gov These in silico studies suggest that the compounds can fit into the active site of the enzyme, forming interactions that lead to its inhibition. nih.gov Such computational approaches provide valuable hypotheses about the mechanism of action that can then be validated through experimental assays.

Further research should focus on identifying specific cellular targets and signaling pathways modulated by these compounds. Techniques such as enzyme kinetics, gene expression analysis, and proteomics can elucidate the molecular interactions and downstream effects responsible for the observed biological activity. In-depth mechanistic studies are essential for rational drug design and for predicting potential off-target effects.

Translational Research and Pre-clinical Development

Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice. For promising this compound derivatives, this involves a rigorous pre-clinical development pipeline. nih.gov This phase includes comprehensive in vitro and in vivo studies to evaluate the safety, efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of a potential drug candidate before it can be considered for human trials. bioagilytix.com Key aspects of pre-clinical development include assessing drug metabolism, potential for drug-drug interactions, and formulation development. bioagilytix.com

In vivo evaluation in animal models is a cornerstone of pre-clinical development. mdpi.com These studies provide critical information on how a compound behaves in a complex biological system. For derivatives of this compound, in vivo studies have been conducted to investigate their metabolic fate. In one study, a hydrazone derivative of 4-fluorobenzoic acid was administered to rats to identify its metabolites in plasma. researchgate.netnih.gov The research showed that the compound was hydrolyzed, breaking the -CO-NH- bond to form 4-fluorobenzoic acid as one of the metabolites. researchgate.netnih.gov Such studies are vital for understanding the bioavailability, distribution, and clearance of the compounds, which are critical parameters for determining their potential as therapeutic agents. nih.gov Efficacy studies in animal models of specific diseases, such as bacterial infections or diabetes, are also necessary to demonstrate the therapeutic potential of the compounds in a living organism. mdpi.comnih.gov

Development of Advanced Analytical Techniques for this compound and its Metabolites

The ability to accurately detect and quantify a parent compound and its metabolites in biological matrices is fundamental to pre-clinical and clinical development. For this compound, advanced analytical techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential. researchgate.net In metabolic studies, HPLC with a reverse-phase system has been used to separate the parent drug from its metabolites in blood samples. researchgate.netnih.gov LC-MS is particularly powerful for identifying unknown metabolites by providing precise mass information. researchgate.net

Future research in this area could focus on developing more sensitive and high-throughput analytical methods. This would facilitate more detailed pharmacokinetic studies, including the analysis of tissue distribution and excretion pathways. Validated and robust analytical techniques are a regulatory requirement for drug development and are crucial for ensuring the quality and consistency of data from pre-clinical and clinical studies.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.